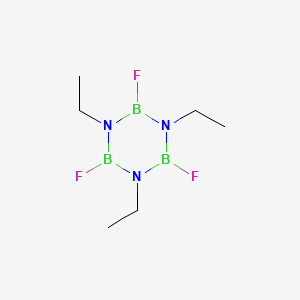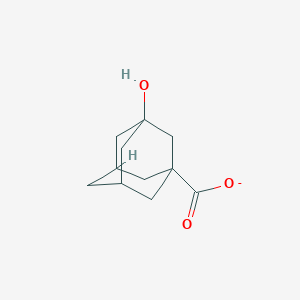
3-Hydroxy-1-adamantanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-adamantanecarboxylate is a derivative of adamantane, a compound known for its rigid, diamond-like structure. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylate group (-COOH) attached to the adamantane framework. Its unique structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-adamantanecarboxylate typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid. This compound is subjected to nitration using sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantanecarboxylic acid. The reaction conditions include maintaining a controlled temperature and using a one-pot method for acylation, condensation, and decarboxylation .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. The use of high-efficiency reactors and continuous flow systems can enhance the production rate. Additionally, the final product is often purified using crystallization or chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions
3-Hydroxy-1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-oxo-1-adamantanecarboxylate.
Reduction: Formation of 1-adamantanol.
Substitution: Formation of 3-halo-1-adamantanecarboxylate.
科学的研究の応用
3-Hydroxy-1-adamantanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antiviral drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives
作用機序
The mechanism of action of 3-Hydroxy-1-adamantanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyadamantane: Lacks the carboxylate group, limiting its applications in drug synthesis.
1-Adamantanol: Contains only a hydroxyl group, making it less versatile compared to 3-Hydroxy-1-adamantanecarboxylate
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylate groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .
特性
分子式 |
C11H15O3- |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
3-hydroxyadamantane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/p-1 |
InChIキー |
CJJMAWPEZKYJAP-UHFFFAOYSA-M |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


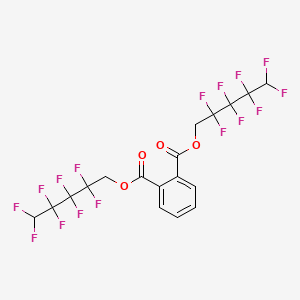
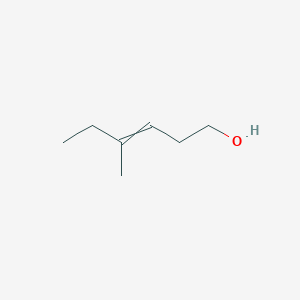
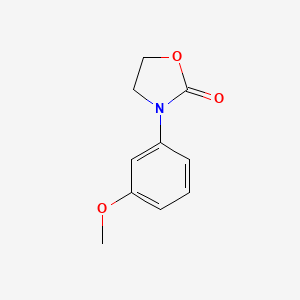

![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
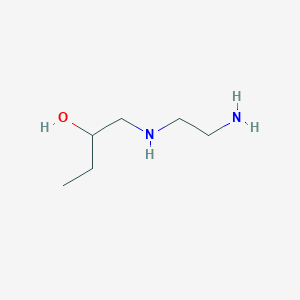
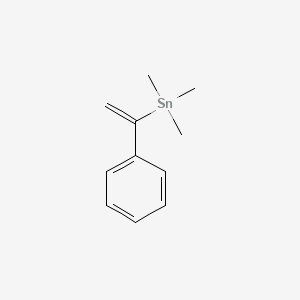
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
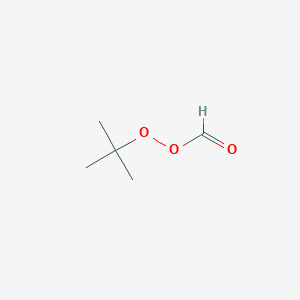
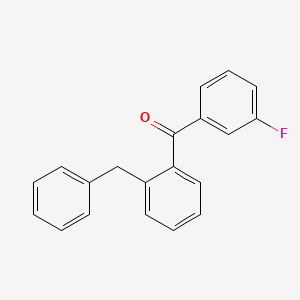
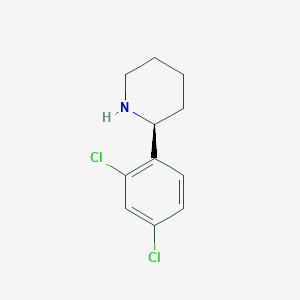
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
